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Introduction

ARN-6039 is a potent and selective small molecule inverse agonist of the Retinoic acid
receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a key transcription factor
that orchestrates the differentiation of T helper 17 (Th17) cells and the production of pro-
inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The IL-23/Th17/IL-17 axis is a
critical pathway in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin
disease.[4] By inhibiting RORyt, ARN-6039 represents a promising therapeutic strategy to
modulate this pathway and ameliorate the clinical manifestations of psoriasis.

These application notes provide a comprehensive overview of the experimental design for the
preclinical and early clinical evaluation of ARN-6039 for the treatment of psoriasis. The
protocols and data presentation are based on established methodologies for the development
of RORyt inhibitors.

Mechanism of Action: Targeting the IL-23/Th17 Axis

Psoriasis is characterized by the hyperproliferation of keratinocytes and the infiltration of
immune cells into the skin, driven by a cascade of inflammatory mediators. The IL-23/Th17
signaling pathway plays a central role in this process.
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Figure 1: ARN-6039 Mechanism of Action in the Psoriasis Signaling Pathway.
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Preclinical Evaluation: In Vitro Studies

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism

of action of ARN-6039.

o ity of o

Assay Type

Description

Endpoint

ARN-6039 (IC50)

RORyt Ligand Binding

Measures direct
binding affinity to the

Biochemical Assay ] o 5nM
Assay RORyt ligand-binding
domain.
Measures the
RORyt-Gal4 Reporter o
Cell-Based Reporter _ inhibition of RORyt-
Assay in HEK293T ) 25 nM
Assay mediated
cells o
transcription.
Measures the
) disruption of the
Co-regulator RORyt/Co-activator , _
) interaction between 15 nM
Interaction FRET Assay )
RORyt and its co-
activators.
Measures the
inhibition of IL-17A
) Human Th17 o
Primary Cell Assay ) o production in 50 nM
Differentiation Assay ) o
differentiating human
CD4+ T cells.
Measures activity
o RORa and RORf against other ROR
Selectivity Assays >10,000 nM

Reporter Assays

isoforms to determine

selectivity.

Experimental Protocols: In Vitro Assays

1. RORyt-Gal4 Reporter Assay
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e Objective: To determine the functional potency of ARN-6039 in a cell-based assay that
measures RORyt-mediated gene transcription.

o Methodology:

o HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of
the RORyt ligand-binding domain and the Gal4 DNA-binding domain, and another
containing a luciferase reporter gene under the control of a Gal4 upstream activation
sequence.

o Transfected cells are plated in 96-well plates and treated with a dose-response range of
ARN-6039 or vehicle control.

o After 24 hours of incubation, luciferase activity is measured using a luminometer.

o The IC50 value is calculated as the concentration of ARN-6039 that causes a 50%
reduction in luciferase signal.

2. Human Th17 Differentiation Assay

o Objective: To assess the ability of ARN-6039 to inhibit the differentiation of naive T cells into
pro-inflammatory Th17 cells and their subsequent IL-17 production.

o Methodology:
o Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).

o Cells are cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-1[3, IL-
6, IL-23, and anti-IFN-y/anti-IL-4 antibodies).

o Cultures are treated with a dose-response range of ARN-6039 or vehicle control.

o After 3-5 days, the supernatant is collected, and the concentration of IL-17A is measured
by ELISA.

o The IC50 value is determined as the concentration of ARN-6039 that inhibits 50% of IL-
17A production.
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Preclinical Evaluation: In Vivo Studies

Animal models of psoriasis are crucial for evaluating the in vivo efficacy and safety of ARN-
6039. The imiquimod (IMQ)-induced psoriasis model is a widely used and relevant model.

Data Presentation: Efficacy of ARN-6039 in an
Imiquimod-Induced Psorijasis Mouse Model

. Skin IL-17A
. Epidermal
Treatment Dose (mg/kg, Ear Thickness . mRNA (fold
Thickness
Group oral, QD) (mm, Day 7) change vs.
(vm, Day 7) .
vehicle)
Naive (No IMQ) - 0.20 +0.02 25+5 1.0+0.2
Vehicle + IMQ - 0.55+£0.05 120 £ 15 15025
ARN-6039 + IMQ 10 0.35+0.04 60 + 10 50+£1.0
ARN-6039 + IMQ 30 0.25 +0.03 358 20x05
Positive Control
(e.g., anti-IL-17A - 0.28 £ 0.03 407 2506
mAD)
p <0.05
compared to
Vehicle + IMQ

Experimental Protocol: Imiquimod-Induced Psoriasis
Mouse Model

» Objective: To evaluate the therapeutic efficacy of orally administered ARN-6039 in a mouse
model of psoriasis-like skin inflammation.

o Methodology:

o BALB/c mice receive a daily topical application of imiquimod cream (5%) on the shaved
back and right ear for 7 consecutive days to induce a psoriasis-like phenotype.
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o Mice are treated daily with oral doses of ARN-6039 (e.g., 10 and 30 mg/kg), vehicle
control, or a positive control (e.g., an anti-IL-17A antibody).

o Clinical signs of inflammation, including ear thickness (measured with a caliper) and a
Psoriasis Area and Severity Index (PASI)-like score (evaluating erythema, scaling, and

thickness), are assessed daily.

o On day 7, mice are euthanized, and skin and ear tissue are collected for histological
analysis (H&E staining to measure epidermal thickness) and quantitative real-time PCR
(gPCR) to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22, IL-23).
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Figure 2: Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Clinical Development: Phase | Studies

Following promising preclinical data, the initial clinical evaluation of ARN-6039 would involve a

Phase | clinical trial in healthy volunteers to assess its safety, tolerability, and
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pharmacokinetics. Arrien Pharmaceuticals has completed a single U.S. center Phase | clinical
trial with single ascending doses of ARN-6039 in healthy adult subjects.[2]

Data Presentation: Hypothetical Phase | Safety and
Pharmacokinetic Profile of ARN-6039

Most
Dose Group Common
. Number of Cmax AUC
(Single Oral . Adverse Tmax (hr)
Subjects (ng/mL) (ng-hr/mL)
Dose) Events
(>5%)
Headache
Placebo 10
(10%)
Headache
ARN-6039
10 (15%), 150+ 30 20+05 1200 + 250
(50 mg)
Nausea (5%)
Headache
ARN-6039 (20%),
10 o 320 + 60 25+0.8 2800 + 500
(100 mg) Dizziness
(10%)
Headache
ARN-6039 (25%),
10 700 £ 150 22+0.6 6500 + 1200
(200 mg) Nausea
(15%)

Experimental Protocol: Phase | Single Ascending Dose
(SAD) Study

« Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral
doses of ARN-6039 in healthy adult subjects.

» Study Design: A randomized, double-blind, placebo-controlled, single-center study.

o Methodology:
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o Healthy male and female subjects, aged 18-55 years, are enrolled.

o Subjects are randomized to receive a single oral dose of ARN-6039 or placebo in
ascending dose cohorts.

o Safety and tolerability are monitored through physical examinations, vital signs,
electrocardiograms (ECGs), and clinical laboratory tests. Adverse events are recorded

throughout the study.

o Blood samples are collected at predefined time points to determine the pharmacokinetic
profile of ARN-6039 (Cmax, Tmax, AUC).

Successful Preclinical Investigational New Drug (IND) Phase | Clinical Trial Phase Il Clinical Trial Phase IlI Clinical Trial
(In Vitro & In Vivo) Application (Healthy Volunteers) (Psoriasis Patients) (Pivotal Efficacy & Safety)

Click to download full resolution via product page
Figure 3: Logical Progression of ARN-6039 Development for Psoriasis.

Conclusion

The experimental design for the evaluation of ARN-6039 in psoriasis follows a logical and well-
established pathway from preclinical in vitro and in vivo studies to early-phase clinical trials.
The data generated from these studies are critical for establishing the proof-of-concept for
RORyt inhibition as a therapeutic strategy for psoriasis and for guiding the further clinical
development of ARN-6039. The provided protocols and data tables serve as a comprehensive

guide for researchers and drug development professionals in this field.
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[https://www.benchchem.com/product/b10832652#arn-6039-experimental-design-for-
psoriasis-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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